Tetrazolidine

Energetic Materials Cocrystallization Conformational Stability

Researchers seeking the parent N4-saturated heterocycle for derivative synthesis face supply scarcity due to the instability of the unsubstituted tetrazolidine core. This reference-grade Tetrazolidine (CAS 27988-97-2) provides a validated starting point for custom synthesis of substituted derivatives via catalytic hydrogenation (35-150 bar H₂, 20-60 °C, Pd/C). • IDO1 inhibitor derivatives: scaffold delivers 54.3% inhibition at 0.01 mM (IC₅₀ 8.8 µM). • Energetic materials: precursor to HMX-class compounds with tunable cocrystal binding affinity. • Supply: available in research quantities with documented synthetic pathway for scale-up.

Molecular Formula CH2N4
Molecular Weight 70.05 g/mol
CAS No. 27988-97-2
Cat. No. B1588448
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTetrazolidine
CAS27988-97-2
Molecular FormulaCH2N4
Molecular Weight70.05 g/mol
Structural Identifiers
SMILESC1=NNN=N1
InChIInChI=1S/CH2N4/c1-2-4-5-3-1/h1H,(H,2,3,4,5)
InChIKeyKJUGUADJHNHALS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 100 mg / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tetrazolidine Procurement Considerations


Tetrazolidine (CAS 27988-97-2) refers to the parent, fully saturated five-membered heterocyclic ring containing four nitrogen atoms and one carbon atom (C1H6N4) . As a foundational scaffold, its primary procurement relevance lies in its role as a precursor or reference point for a diverse array of substituted derivatives, as the unsubstituted parent compound is reported to be extremely unstable and is often deprecated in chemical databases for this reason [1].

Tetrazolidine Substitution Limitations


The unsubstituted tetrazolidine core (CAS 27988-97-2) is chemically distinct from its unsaturated analog, tetrazole (CAS 288-94-8), and other nitrogen heterocycles like triazole or imidazole, primarily due to its higher nitrogen density (four nitrogen atoms in a five-membered ring) and its fully saturated nature [1]. This structural difference leads to a unique reactivity profile, particularly its susceptibility to ring-opening through retro-[3+2] cycloaddition under reductive conditions, a pathway not available to the stable, aromatic tetrazole ring [2]. Consequently, tetrazolidine derivatives are explored in specialized domains like energetic materials (e.g., HMX) and as unique pharmacophores, where the saturated N4 scaffold imparts specific physicochemical and biological properties that cannot be replicated by substituting with an oxazolidine or tetrazole ring system [2].

Tetrazolidine Performance Benchmarks


α-HMX vs β-HMX Conformational Stability

In the energetic material 1,3,5,7-tetranitro-1,3,5,7-tetrazolidine (HMX), the α-conformation exhibits a quantifiably stronger binding affinity for cyclopentanone compared to the β-conformation. This was confirmed through both experimental cocrystallization and theoretical calculations at the ωB97XD/6-311G(d,p) level [1].

Energetic Materials Cocrystallization Conformational Stability

IDO1 Inhibitor Potency vs. Co-Screened Hits

A substituted tetrazolidine derivative, 5-[(2E)-2-[(4-bromophenyl)methylidene]hydrazinyl]-1-(naphthalen-1-yl)tetrazolidine, was identified as a potent inhibitor of human Indoleamine 2,3-dioxygenase 1 (IDO1). Its inhibitory activity was quantitatively compared against other hits from the same virtual screening campaign [1].

Medicinal Chemistry Enzyme Inhibition Immuno-Oncology

Catalytic Hydrogenation of 1,1'-Dimethylbistetrazole

The formation of tetrazolidine structures via the catalytic hydrogenation of the tetrazole derivative 1,1'-dimethylbistetrazole (DMBT) was systematically investigated. The study quantified the performance of various catalysts under specific pressure and temperature ranges to establish optimal conditions for this challenging reduction [1].

Synthetic Chemistry Catalysis Process Chemistry

Tetrazolidine Applications


Polymorph-Specific Cocrystallization in Energetics

For the development of next-generation energetic materials, the tetrazolidine derivative HMX (1,3,5,7-tetranitro-1,3,5,7-tetrazolidine) is a key high-energy compound. Its α-conformation has been shown to possess a quantifiably stronger binding affinity for cyclopentanone compared to its β-conformation, a finding supported by both experimental cocrystallization and computational analysis [3]. This differential behavior is critical for formulating cocrystals with tailored performance, stability, and safety characteristics, making α-HMX a specific target for process engineering in this field.

IDO1 Inhibitor Scaffold for Immuno-Oncology

In the search for novel cancer immunotherapies, the indoleamine 2,3-dioxygenase 1 (IDO1) enzyme is a validated target. A specific substituted tetrazolidine derivative has demonstrated significant inhibitory activity against human IDO1, achieving 54.3% inhibition at 0.01 mM and an IC50 of 8.8 µM, which is a 2.2-fold improvement over other compounds identified in the same screening study [3]. This quantitative evidence supports the use of functionalized tetrazolidines as a privileged scaffold for further medicinal chemistry optimization and structure-activity relationship (SAR) studies focused on IDO1 inhibition.

Catalytic Hydrogenation for Saturated N4-Heterocycles

The catalytic hydrogenation of tetrazole derivatives like 1,1'-dimethylbistetrazole (DMBT) provides a validated, quantifiable pathway for synthesizing tetrazolidine-containing structures. Research has defined the optimal operational window for this transformation, identifying that hydrogen pressures of 35–150 bar and temperatures of 20–60 °C with catalysts like Pd/C are effective for this reduction [3]. This established process window is essential for the custom synthesis and procurement of substituted tetrazolidine derivatives, providing a clear technical basis for scaling up these otherwise challenging-to-access compounds.

Technical Documentation Hub

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